![molecular formula C12H17N3 B13071561 (2-Tert-butylimidazo[1,2-A]pyridin-3-YL)methanamine](/img/structure/B13071561.png)
(2-Tert-butylimidazo[1,2-A]pyridin-3-YL)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Tert-butylimidazo[1,2-A]pyridin-3-YL)methanamine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a tert-butyl group attached to the imidazo[1,2-a]pyridine core, which is further linked to a methanamine group. The unique structure of this compound makes it a valuable candidate for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Tert-butylimidazo[1,2-A]pyridin-3-YL)methanamine typically involves multicomponent reactions. One common method is the Groebke-Blackburn-Bienaymé multicomponent reaction, which involves the condensation of an aminoazine, an aldehyde, and an isonitrile to form the desired heterocyclic scaffold . The reaction is usually carried out under mild conditions, often at room temperature, and can be catalyzed by various transition metals or metal-free catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common in industrial settings.
化学反応の分析
Types of Reactions
(2-Tert-butylimidazo[1,2-A]pyridin-3-YL)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, such as halides, amines, and alcohols, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazo[1,2-a]pyridine derivatives with oxidized functional groups, while reduction may produce reduced forms of the compound.
科学的研究の応用
(2-Tert-butylimidazo[1,2-A]pyridin-3-YL)methanamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2-Tert-butylimidazo[1,2-A]pyridin-3-YL)methanamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the formation of ergosterol in fungal cells by targeting Sterol 14-alpha demethylase (CYP51), thereby disrupting the cell membrane and leading to cell death . This mechanism is particularly relevant in the context of its antifungal activity.
類似化合物との比較
Similar Compounds
Ketoconazole: Another imidazole derivative with antifungal properties.
Miconazole: A widely used antifungal agent.
Clotrimazole: Known for its broad-spectrum antifungal activity.
Uniqueness
(2-Tert-butylimidazo[1,2-A]pyridin-3-YL)methanamine is unique due to its specific structural features, such as the tert-butyl group and the methanamine linkage, which contribute to its distinct chemical and biological properties. Its ability to inhibit ergosterol formation in fungal cells sets it apart from other similar compounds, making it a promising candidate for further research and development .
特性
分子式 |
C12H17N3 |
|---|---|
分子量 |
203.28 g/mol |
IUPAC名 |
(2-tert-butylimidazo[1,2-a]pyridin-3-yl)methanamine |
InChI |
InChI=1S/C12H17N3/c1-12(2,3)11-9(8-13)15-7-5-4-6-10(15)14-11/h4-7H,8,13H2,1-3H3 |
InChIキー |
CGYROGUVKQXPNR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(N2C=CC=CC2=N1)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B13071487.png)
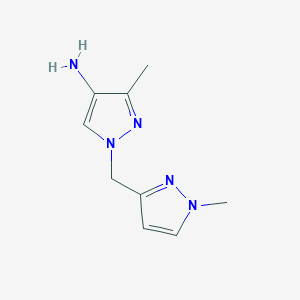
![rel-tert-Butyl (1S,2S,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate](/img/structure/B13071491.png)

![N-(2-hydroxyethyl)-N,2-dimethyl-8-[[(4S)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B13071501.png)

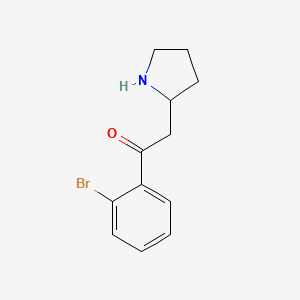
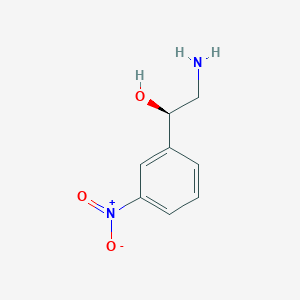

![5-[3-(Morpholine-4-sulfonyl)-phenyl]-4-(1,1,3,3-tetramethyl-butyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B13071522.png)

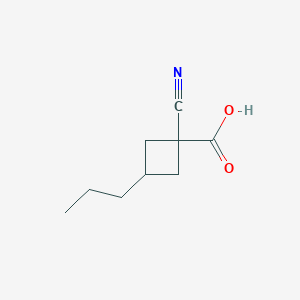
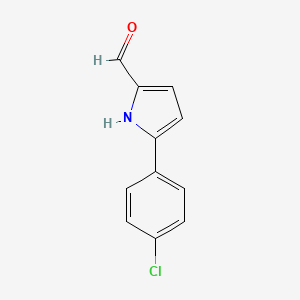
![2-Methoxy-2-[1-(methylsulfanyl)cyclobutyl]ethan-1-amine](/img/structure/B13071538.png)
